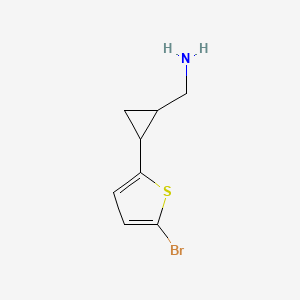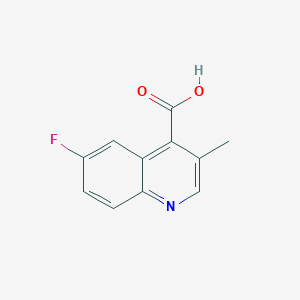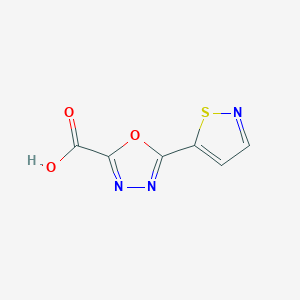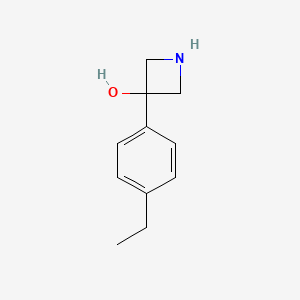
3-(4-Ethylphenyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethylphenyl)azetidin-3-ol is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)azetidin-3-ol typically involves the reaction of 4-ethylbenzaldehyde with azetidine-3-ol under specific conditions. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in isopropanol, which promotes the diastereoselective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)azetidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield various alcohol derivatives.
Substitution: The azetidine ring can undergo substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions include various functionalized azetidine derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
3-(4-Ethylphenyl)azetidin-3-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is utilized in the development of new materials and catalytic processes
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring structure allows it to mimic natural substrates, thereby inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-ol: A simpler analog without the ethylphenyl group.
3-Phenylazetidine: Similar structure but lacks the hydroxyl group.
4-Ethylphenylazetidine: Similar structure but lacks the hydroxyl group at the 3-position
Uniqueness
3-(4-Ethylphenyl)azetidin-3-ol is unique due to the presence of both the ethylphenyl group and the hydroxyl group on the azetidine ring. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(4-ethylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-2-9-3-5-10(6-4-9)11(13)7-12-8-11/h3-6,12-13H,2,7-8H2,1H3 |
InChI Key |
HIMGHVCWZPWZEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[({4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B13544187.png)
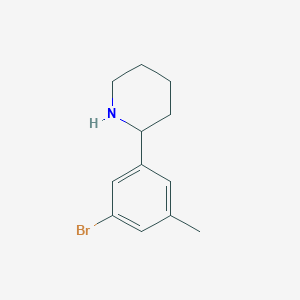
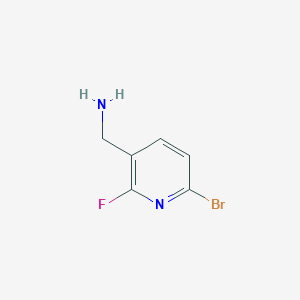

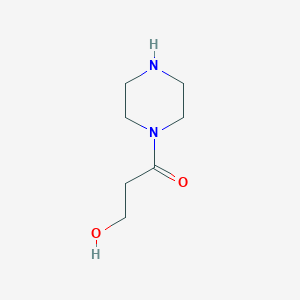
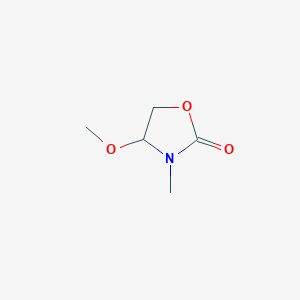
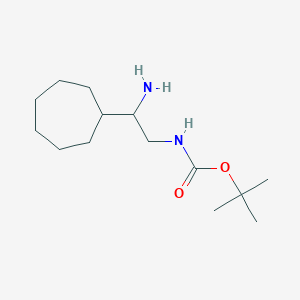
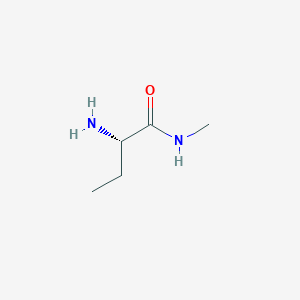
![2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)
